molecular formula C9H11BrN2O B7874958 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine

5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine

Cat. No.: B7874958
M. Wt: 243.10 g/mol
InChI Key: MJLCCSJEAIVOJA-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine is a pyridine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethoxy group at the 2-position, and an amine group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine typically involves a series of chemical reactions starting from commercially available precursors. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. The process generally involves the reaction of 5-bromo-2-methylpyridin-3-amine with cyclopropylmethanol in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and various nucleophiles or electrophiles. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups. The presence of the bromine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyclopropylmethoxy group, which can significantly alter its chemical reactivity and biological activity. This unique structural feature can enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLCCSJEAIVOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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